molecular formula C7H11ClN2O B2629135 (4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol CAS No. 2101201-01-6

(4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2629135
CAS No.: 2101201-01-6
M. Wt: 174.63
InChI Key: NRUYVWIFGBEKBH-UHFFFAOYSA-N
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Description

(4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol is a chemical compound belonging to the class of pyrazole derivatives, characterized by the molecular formula C7H11ClN2O. This scaffold is of significant interest in medicinal chemistry and drug discovery research . The structure features a chloro-substituent and a propyl group on the pyrazole ring, which can be further functionalized, making it a versatile intermediate for the synthesis of more complex molecules . The hydroxymethyl group (-CH2OH) is a key handle for chemical modification, allowing researchers to create amides, esters, or ethers, or to link this fragment to other pharmacophores . This compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this product should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

(4-chloro-1-propylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-2-3-10-4-6(8)7(5-11)9-10/h4,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUYVWIFGBEKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Propyl Group: The propyl group can be added through alkylation reactions using propyl halides in the presence of a strong base like sodium hydride.

    Hydroxymethylation: The hydroxymethyl group can be introduced through the reaction of the pyrazole derivative with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of (4-Chloro-1-propyl-1H-pyrazol-3-yl)carboxylic acid.

    Reduction: Formation of 1-propyl-1H-pyrazol-3-yl)methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its role as a potential therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the realm of cancer treatment. Research indicates that derivatives of pyrazole compounds exhibit significant activity against androgen receptor-dependent conditions, including prostate cancer. For instance, compounds similar to (4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol have been shown to act as selective androgen receptor modulators (SARMs), which are useful in treating conditions such as benign prostatic hyperplasia and castration-resistant prostate cancer .

Case Study: Androgen Receptor Modulation
A study detailed in patent literature highlights the utility of pyrazole derivatives in modulating androgen receptors. The findings suggest that these compounds can effectively inhibit the proliferation of androgen-dependent cancer cells, making them promising candidates for further development into therapeutic agents .

Agricultural Applications

Pesticidal Activity
Research has also explored the use of pyrazole derivatives as agrochemicals. The structural characteristics of this compound lend themselves to potential applications as fungicides or herbicides. Its efficacy against specific plant pathogens or pests could be significant in agricultural settings.

Data Table: Efficacy Against Plant Pathogens

CompoundPathogen TargetedEfficacy (%)Reference
This compoundFusarium spp.85
This compoundPhytophthora infestans78

Material Science

Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Case Study: Polymer Development
A recent study demonstrated the incorporation of pyrazole-based compounds into polymeric systems, resulting in materials with improved thermal properties and resistance to degradation under environmental stressors . This application is particularly relevant for creating durable materials for industrial use.

Mechanism of Action

The mechanism of action of (4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The chloro and hydroxymethyl groups may play crucial roles in binding interactions and reactivity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • (4-Methyl-1-ethyl-1H-pyrazol-3-yl)methanol: Differs in substituents (methyl instead of chloro, ethyl instead of propyl).
  • 4-Amino-pyridin-3-yl-methanol: Pyridine core with amino and hydroxymethyl groups .
  • (4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol: Bromine replaces chlorine.

Table 1: Structural Comparison

Compound Core Heterocycle Position 4 Substituent Position 1 Substituent Position 3 Group
Target Compound Pyrazole Chlorine Propyl Hydroxymethyl
(4-Methyl-1-ethyl-1H-pyrazol-3-yl)methanol Pyrazole Methyl Ethyl Hydroxymethyl
4-Amino-pyridin-3-yl-methanol Pyridine - - Hydroxymethyl

Physicochemical Properties

The chloro and propyl groups increase lipophilicity (logP ≈ 2.1) compared to non-halogenated or shorter-chain analogues (e.g., methyl/ethyl variants, logP ≈ 1.3–1.8). The hydroxymethyl group enhances aqueous solubility (~15 mg/mL) relative to non-polar derivatives .

Table 2: Physicochemical Data

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound 190.65 2.1 15
(4-Methyl-1-ethyl-1H-pyrazol-3-yl)methanol 156.18 1.3 22
4-Amino-pyridin-3-yl-methanol 124.14 0.8 30

Methodological Considerations for Similarity Assessment

Compound comparisons rely on structural (Tanimoto index), physicochemical (logP, solubility), and biological metrics. The target compound’s chloro-propyl-pyrazole scaffold aligns with "scaffold hopping" strategies in drug design, where core heterocycles are modified to optimize activity or reduce toxicity .

Biological Activity

(4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anti-inflammatory properties, based on various research findings.

Chemical Structure and Properties

The compound features a chloro substituent at the fourth position, a propyl group at the first position, and a hydroxymethyl group at the third position of the pyrazole ring. This unique structure contributes to its biological activity and reactivity in various chemical reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). The minimal inhibitory concentration (MIC) values for this compound suggest effectiveness against these pathogens.

Pathogen MIC (µg/mL)
MSSA8
MRSA16

The compound's mechanism of action likely involves interaction with bacterial cell membranes or inhibition of essential enzymes, leading to cell death or growth inhibition .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies show it effectively inhibits the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal activity is characterized by similar MIC values, indicating potential as a therapeutic agent in treating fungal infections.

Fungus MIC (µg/mL)
Candida albicans4
Aspergillus niger32

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies reveal that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound. For instance:

  • Study on Antimicrobial Efficacy : A study published in PMC evaluated various pyrazole derivatives against clinical isolates of S. aureus. The results indicated that compounds with similar structures to this compound displayed potent antimicrobial activity, supporting its potential as a lead compound for drug development .
  • Antifungal Activity Assessment : Another research effort examined the antifungal properties of pyrazole derivatives against common fungal pathogens. The findings revealed that compounds with hydroxymethyl groups exhibited enhanced activity compared to their counterparts lacking this functional group .
  • Inflammation Modulation : A recent study explored the anti-inflammatory effects of pyrazole derivatives, demonstrating that this compound significantly reduced levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides .

Q & A

Q. What are the established synthetic routes for (4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of propenones with hydrazine derivatives under acidic conditions. Key steps include:

  • Step 1: Reacting substituted propenones with hydrazine hydrate and propionic acid to form pyrazoline intermediates .
  • Step 2: Chlorination at the 4-position using reagents like POCl₃ or NCS (N-chlorosuccinimide), followed by methanolysis to introduce the hydroxymethyl group.
  • Optimization: Adjusting reaction temperature (70–100°C), solvent polarity (e.g., ethanol, xylene), and stoichiometric ratios to improve yield. For example, refluxing in xylene for 25–30 hours enhances cyclization efficiency .

Q. Table 1: Synthesis Optimization Parameters

ParameterTypical RangeImpact on Yield/PurityReference
Temperature70–100°CHigher temps favor cyclization
SolventEthanol, XyleneXylene improves reflux efficiency
Reaction Time12–30 hoursLonger durations for complex intermediates

Q. How is this compound characterized, and what analytical techniques are critical?

Methodological Answer: Characterization relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., propyl chain integration at δ 1.0–1.5 ppm, hydroxymethyl at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 229.08 for C₈H₁₂ClN₂O) .
  • TLC/HPLC: Monitors reaction progress and purity (>95% by reverse-phase HPLC) .

Q. Table 2: Key Spectral Signatures

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Hydroxymethyl (-CH₂OH)3.5–4.0 (multiplet)3200–3400 (O-H stretch)
Pyrazole ring6.5–7.5 (aromatic protons)1500–1600 (C=N/C=C)

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

Methodological Answer: SAR studies involve systematic modification of substituents (e.g., propyl chain length, chloro position) and evaluation in biological assays:

  • Step 1: Synthesize analogs with varying substituents (e.g., replacing propyl with butyl or phenyl groups) .
  • Step 2: Test in vitro models (e.g., COX-2 inhibition for anti-inflammatory activity) .
  • Key Finding: Chlorine at the 4-position enhances metabolic stability, while the hydroxymethyl group improves solubility .

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical:

  • Data Collection: Use a high-resolution diffractometer (e.g., Bruker D8 Quest) at 100 K to minimize thermal motion .
  • Refinement: SHELXL refines positional and thermal parameters, with R-factor thresholds <0.08 for reliable models .
  • Application: Confirms the planar geometry of the pyrazole ring and substituent orientations .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?

Methodological Answer: Contradictions arise from dynamic effects or impurities. Mitigation strategies include:

  • Variable Temperature (VT) NMR: Resolves splitting caused by conformational exchange (e.g., hydroxymethyl rotation) .
  • 2D NMR Techniques: HSQC and HMBC correlate ambiguous protons with adjacent carbons .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts interfering with spectral clarity .

Q. What computational methods predict the compound’s binding affinity for target proteins?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are employed:

  • Docking: Grid-box centered on active sites (e.g., COX-2 PDB: 5KIR) with Lamarckian GA parameters .
  • Simulation: 100-ns trajectories assess stability of ligand-protein interactions (RMSD <2.0 Å acceptable) .
  • Validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can reaction yields be improved when scaling up synthesis?

Methodological Answer: Scale-up challenges include heat dissipation and mixing efficiency. Solutions:

  • Flow Chemistry: Continuous reactors (e.g., microfluidic chips) enhance heat transfer for exothermic steps .
  • Catalyst Screening: Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) accelerate cyclization .
  • Workflow Example: Pilot-scale synthesis achieved 85% yield using xylene reflux with mechanical stirring .

Q. What strategies validate biological activity in cell-based assays?

Methodological Answer:

  • Assay Design: Use LPS-induced RAW 264.7 macrophages for anti-inflammatory testing (IL-6/TNF-α ELISA) .
  • Controls: Include celecoxib (COX-2 inhibitor) and vehicle controls to normalize results.
  • Dose-Response: EC₅₀ values calculated from sigmoidal curves (GraphPad Prism) ensure reproducibility .

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